molecular formula C3H7N3O2 B145129 (R)-3-Azido-1,2-propanediol CAS No. 131321-84-1

(R)-3-Azido-1,2-propanediol

Cat. No.: B145129
CAS No.: 131321-84-1
M. Wt: 117.11 g/mol
InChI Key: HTTNJQAFJLVWCN-GSVOUGTGSA-N
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Description

®-3-Azido-1,2-propanediol is an organic compound characterized by the presence of an azido group (-N₃) attached to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Azido-1,2-propanediol typically involves the azidation of ®-1,2-propanediol. One common method includes the reaction of ®-1,2-propanediol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods: Industrial production of ®-3-Azido-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and safety.

Types of Reactions:

    Oxidation: ®-3-Azido-1,2-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) in solvents like DMSO or water.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ®-3-amino-1,2-propanediol.

    Substitution: Various substituted derivatives depending on the reacting group.

Scientific Research Applications

®-3-Azido-1,2-propanediol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving azido groups.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Azido-1,2-propanediol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and drug development. The compound’s effects are mediated through its interactions with molecular targets, leading to the formation of covalent bonds and subsequent biological activity.

Comparison with Similar Compounds

    (S)-3-Azido-1,2-propanediol: The enantiomer of ®-3-Azido-1,2-propanediol.

    1-Azido-2,3-propanediol: A structural isomer with the azido group at a different position.

    3-Azido-1,2-butanediol: A homolog with an additional carbon atom in the backbone.

Uniqueness: ®-3-Azido-1,2-propanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its azido group makes it a versatile intermediate for various synthetic applications, particularly in the field of click chemistry.

Properties

IUPAC Name

(2R)-3-azidopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTNJQAFJLVWCN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927162
Record name 3-Azidopropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131321-84-1
Record name 3-Azido-1,2-propanediol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidopropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AZIDO-1,2-PROPANEDIOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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